Lysine thiazolidine carboxylate

Description

Properties

CAS No. |

57762-37-5 |

|---|---|

Molecular Formula |

C10H21N3O4S |

Molecular Weight |

279.355 |

IUPAC Name |

4-Thiazolidinecarboxylic acid, compd. with l-lysine (1:1) |

InChI |

InChI=1S/C6H14N2O2.C4H7NO2S/c7-4-2-1-3-5(8)6(9)10;6-4(7)3-1-8-2-5-3/h5H,1-4,7-8H2,(H,9,10);3,5H,1-2H2,(H,6,7)/t5-;/m0./s1 |

InChI Key |

QWFJCFXFOAIKGS-JEDNCBNOSA-N |

SMILES |

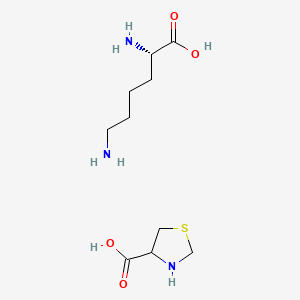

O=C(C1NCSC1)O.N[C@@H](CCCCN)C(O)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lysine thiazolidine carboxylate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lysine Thiazolidine Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine (B10760008) thiazolidine (B150603) carboxylate (CAS No. 57762-37-5) is a salt formed between the amino acid L-lysine and thiazolidine-4-carboxylic acid. While primarily utilized in the cosmetics industry as a skin and hair conditioning agent with sebum-regulating properties, its unique chemical structure, combining a bioavailable source of cysteine (from the thiazolidine ring) and an essential amino acid (lysine), presents potential for broader applications in dermatological and pharmaceutical research. This technical guide provides a comprehensive overview of the known physicochemical properties, a postulated synthesis approach, and an exploration of its biological activities, with a focus on its role in sebum regulation. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established information with data from related compounds and general chemical principles to provide a thorough and practical resource.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of lysine thiazolidine carboxylate are not widely available. The following tables summarize the known identifiers and estimated properties based on the constituent molecules, L-lysine and thiazolidine-4-carboxylic acid.

Table 1: General and Chemical Identifiers

| Property | Value | Source |

| Chemical Name | L-lysine, mono(4-thiazolidinecarboxylate) | [1] |

| CAS Number | 57762-37-5 | [2] |

| Molecular Formula | C₁₀H₂₁N₃O₄S | [2] |

| Molecular Weight | 279.36 g/mol | [2] |

| Canonical SMILES | C1SCC(NC1)C(=O)O.C(CCN)CC(C(=O)O)N | [3] |

| Physical Description | Assumed to be a solid powder | [2] |

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Notes and Rationale |

| Melting Point (°C) | Decomposition expected | Amino acid salts often decompose upon heating. For reference, L-lysine decomposes at 224 °C. |

| Boiling Point (°C) | Not applicable | Decomposes before boiling. |

| Solubility in Water | High | As a salt of a hydrophilic amino acid and a polar carboxylic acid, it is expected to be highly soluble in water. The solubility of amino acid salts is generally high.[4][5][6] |

| pKa | Multiple values expected | Expected to have pKa values corresponding to the carboxylic acid of thiazolidine-4-carboxylic acid (estimated ~1.5-2.5), the secondary amine of the thiazolidine ring (estimated ~6-7), and the α-amino and ε-amino groups of lysine (~9 and ~10.5, respectively). The pKa of thiazolidine-4-carboxylic acid has been reported as 1.51 and 6.21. |

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, based on general principles of amine salt formation, a straightforward acid-base reaction can be postulated.

Postulated Synthesis Protocol

Reaction Scheme:

L-Lysine + Thiazolidine-4-carboxylic acid → this compound

Materials:

-

L-Lysine

-

Thiazolidine-4-carboxylic acid

-

Deionized water or a suitable polar solvent (e.g., ethanol/water mixture)

Procedure:

-

Equimolar amounts of L-lysine and thiazolidine-4-carboxylic acid are dissolved in a minimal amount of deionized water or a suitable solvent system.

-

The solution is stirred at room temperature for a period of 1-2 hours to ensure complete salt formation.

-

The solvent is then removed under reduced pressure (e.g., using a rotary evaporator).

-

The resulting solid is further dried under vacuum to yield this compound.

Workflow for Postulated Synthesis:

Caption: Postulated synthesis workflow for this compound.

Characterization Methods

Characterization of the synthesized salt would involve standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic peaks for both the lysine and thiazolidine-4-carboxylic acid moieties. The chemical shifts would be influenced by the salt formation.

-

¹³C NMR: Would provide a carbon skeleton fingerprint of the salt.

-

-

Infrared (IR) Spectroscopy: Key absorptions would include the carboxylate (COO⁻) stretch (typically around 1600-1550 cm⁻¹ and 1400 cm⁻¹), N-H stretches from the amine and ammonium (B1175870) groups, and C-H stretches.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be suitable to observe the individual ions of L-lysine (m/z [M+H]⁺ ≈ 147.11) and thiazolidine-4-carboxylic acid (m/z [M-H]⁻ ≈ 132.02).

-

Elemental Analysis: To confirm the elemental composition (C, H, N, S, O) of the synthesized salt.

Biological Activity and Mechanism of Action

This compound is primarily known for its application in cosmetic formulations, particularly for its role in regulating sebum production on the skin and scalp.[7][8] It is often used in combination with lysine carboxymethyl cysteinate in a proprietary blend.[7][8]

Sebum Regulation

The proposed mechanism for the sebum-regulating effect of this compound is linked to the delivery of sulfur in a bioavailable form.[7]

-

Sulfur's Role: Sulfur-containing compounds have long been used in dermatology to treat conditions associated with excess sebum, such as acne and seborrheic dermatitis.[8] The sulfur is thought to have a normalizing effect on the sebaceous glands.

-

Bioavailability: The thiazolidine ring of the molecule acts as a pro-drug for cysteine, a sulfur-containing amino acid.[9] This allows for a more controlled and targeted delivery of sulfur to the skin, potentially avoiding the irritation and comedogenicity associated with inorganic sulfur.[8][10]

-

Lysine's Contribution: Lysine, an essential amino acid, is crucial for collagen synthesis and overall skin health.[11] Its presence in the salt may contribute to maintaining skin integrity.

Postulated Signaling Pathway for Sebum Regulation

The precise signaling pathway through which this compound modulates sebocyte function is not well-documented. However, based on the known effects of sulfur-containing compounds and the general biology of sebocytes, a hypothetical pathway can be proposed. This involves the normalization of sebaceous gland activity, potentially through the modulation of pathways involved in lipid synthesis and inflammation.

Caption: Hypothesized signaling pathway for sebum regulation by this compound.

Experimental Protocols

Due to the lack of specific published experimental protocols for this compound, this section provides general methodologies for key experiments that would be cited in its characterization and evaluation, based on standard laboratory practices.

Determination of pKa by Potentiometric Titration

-

Preparation of the Analyte Solution: A precisely weighed amount of this compound is dissolved in a known volume of deionized water (e.g., 0.01 M solution).

-

Titration Setup: The solution is placed in a thermostated vessel and a calibrated pH electrode is immersed in it.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette. After each addition, the solution is stirred, and the pH is recorded once it stabilizes. The titration is continued past the equivalence points.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa values are determined from the pH at the half-equivalence points.

Measurement of Aqueous Solubility by the Gravimetric Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand, and then a clear aliquot is carefully withdrawn, ensuring no solid particles are transferred.

-

Solvent Evaporation: The aliquot is transferred to a pre-weighed container, and the solvent is evaporated to dryness in an oven at a temperature below the decomposition point of the compound.

-

Quantification: The container with the dried solute is weighed, and the mass of the dissolved solid is determined. The solubility is then calculated and expressed in g/100 mL or mol/L.

Conclusion

References

- 1. This compound, 57762-37-5 [thegoodscentscompany.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of lysine-containing sulphonium salts and their properties as proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GraphViz Examples and Tutorial [graphs.grevian.org]

- 9. Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K -Korean Chemical Engineering Research | 학회 [koreascience.kr]

- 10. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

In Vitro Biological Screening of Thiazolidine Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidine (B150603) carboxylates, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds, structurally related to proline, have been investigated for their potential as antioxidant, anticancer, and enzyme inhibitory agents. This technical guide provides an in-depth overview of the in vitro biological screening methodologies applied to thiazolidine carboxylates, with a focus on data interpretation and experimental design. While specific data for lysine (B10760008) thiazolidine carboxylate is limited in the public domain, this guide leverages findings from closely related thiazolidine-4-carboxylic acid derivatives to provide a comprehensive framework for researchers.

Antioxidant Activity Screening

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. Thiazolidine derivatives have been explored for their capacity to scavenge free radicals and mitigate oxidative damage.[1]

Common In Vitro Antioxidant Assays

A variety of spectrophotometric assays are commonly employed to evaluate the antioxidant potential of thiazolidine carboxylates.[2]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[3]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: In this method, the pre-formed ABTS radical cation is reduced by the antioxidant compound, leading to a decrease in absorbance.[3]

-

Nitric Oxide (NO) Scavenging Assay: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a reactive nitrogen species.[3]

-

Phosphomolybdenum Method (Total Antioxidant Capacity): This method determines the total antioxidant capacity of a compound by measuring the reduction of Mo(VI) to Mo(V).

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general framework for assessing the DPPH radical scavenging activity of a test compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.004% w/v in methanol)

-

Test compound solutions at various concentrations (e.g., 50, 75, 100 µg/mL in methanol)[3]

-

Methanol (B129727) (as blank)

-

Ascorbic acid (as a positive control)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Create a series of dilutions of the test compound from the stock solution.

-

Add a specific volume of each test compound dilution to a set volume of the DPPH solution.[3]

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) against a methanol blank.[3]

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[3]

Data Presentation:

The antioxidant activity of various 2-aryl thiazolidine-4-carboxylic acids is often presented in terms of their IC50 values for different radical scavenging assays.

| Compound/Assay | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | NO Scavenging IC50 (µg/mL) |

| Reference Standard (e.g., Ascorbic Acid) | Value | Value | Value |

| Thiazolidine Derivative 1 | Value | Value | Value |

| Thiazolidine Derivative 2 | Value | Value | Value |

| Thiazolidine Derivative 3 | Value | Value | Value |

| (Note: The above table is a template. Specific values for lysine thiazolidine carboxylate are not readily available in published literature.) |

Workflow for Antioxidant Activity Screening

Caption: General workflow for in vitro antioxidant activity screening.

Anticancer Activity Screening

The potential of thiazolidine derivatives as anticancer agents has been an active area of research.[4] In vitro screening against various cancer cell lines is the first step in evaluating their cytotoxic and antiproliferative effects.[5][6]

Common In Vitro Anticancer Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals, which can be solubilized and quantified.[7]

-

SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

-

Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): These assays, often analyzed by flow cytometry, differentiate between viable, apoptotic, and necrotic cells.

-

Cell Cycle Analysis: Flow cytometry analysis of DNA content is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle.[8]

Experimental Protocol: MTT Assay

This protocol outlines the general steps for assessing the cytotoxicity of a test compound using the MTT assay.

Materials:

-

Cancer cell line(s) of interest (e.g., MCF-7, MDA-MB-231)[7]

-

Complete cell culture medium

-

Test compound solutions at various concentrations

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours until formazan crystals are formed.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Data Presentation:

The anticancer activity of thiazolidinone derivatives is typically reported as IC50 values against a panel of cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| Reference Drug (e.g., Doxorubicin) | MCF-7 | Value |

| MDA-MB-231 | Value | |

| Thiazolidinone Derivative 1 | MCF-7 | Value[6][7] |

| MDA-MB-231 | Value[6][7] | |

| Thiazolidinone Derivative 2 | MCF-7 | Value[6][7] |

| MDA-MB-231 | Value[6][7] | |

| (Note: The above table is a template. Specific values for this compound are not readily available in published literature.) |

Signaling Pathway in Thiazolidinone-Induced Apoptosis

Caption: Potential intrinsic apoptotic pathway induced by thiazolidinones.

Enzyme Inhibition Screening

Thiazolidine derivatives have been shown to inhibit the activity of various enzymes, suggesting their potential as therapeutic agents for a range of diseases.

Target Enzymes and Assays

-

Carbonic Anhydrases (CAs): Inhibition of CAs has therapeutic applications in conditions like glaucoma and epilepsy. Assays typically measure the inhibition of the enzyme's esterase or hydratase activity.[9]

-

Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Ellman's method is a commonly used spectrophotometric assay.[9]

-

Xanthine (B1682287) Oxidase (XO): XO inhibitors are used to treat hyperuricemia and gout. The assay measures the inhibition of the oxidation of xanthine to uric acid.[10]

-

Proline Dehydrogenase (PRODH): Some thiazolidine carboxylates can act as substrates for proline catabolic enzymes.[11]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a general method for assessing the inhibition of carbonic anhydrase.

Materials:

-

Human carbonic anhydrase isoenzymes (e.g., hCA I, hCA II)[9]

-

Tris-HCl buffer

-

p-Nitrophenylacetate (as substrate)

-

Test compound solutions at various concentrations

-

Acetazolamide (as a positive control)[9]

-

Spectrophotometer

Procedure:

-

Pre-incubate the enzyme with various concentrations of the test compound in a buffer solution.

-

Initiate the enzymatic reaction by adding the substrate (p-nitrophenylacetate).

-

Monitor the formation of the product (p-nitrophenol) by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm).

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value and, if applicable, perform kinetic studies to determine the inhibition constant (Ki) and the mechanism of inhibition.[9]

Data Presentation:

Enzyme inhibition data for thiazolidin-4-one derivatives are often presented as IC50 and/or Ki values.

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) |

| Reference Inhibitor (e.g., Acetazolamide) | hCA I | Value | Value[9] |

| hCA II | Value | Value[9] | |

| Thiazolidin-4-one Derivative 1 | hCA I | Value | Value[9] |

| hCA II | Value | Value[9] | |

| Thiazolidin-4-one Derivative 2 | AChE | Value | Value[9] |

| BChE | Value | Value[9] | |

| (Note: The above table is a template. Specific values for this compound are not readily available in published literature.) |

Logical Relationship in Enzyme Inhibition Studies

Caption: Logical flow from initial screening to lead compound identification.

The in vitro biological screening of thiazolidine carboxylates is a critical step in the identification of novel therapeutic agents. This guide provides a comprehensive overview of the key assays and methodologies for evaluating their antioxidant, anticancer, and enzyme inhibitory activities. While the focus has been on the broader class of thiazolidine-4-carboxylic acid derivatives due to the current availability of data, the principles and protocols outlined herein are directly applicable to the screening of this compound. Further research is warranted to specifically elucidate the biological activity profile of this particular salt. The structured presentation of data and detailed experimental workflows are intended to aid researchers in the design and execution of their own screening programs.

References

- 1. Thiazoles and thiazolidinones as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 3. researchgate.net [researchgate.net]

- 4. Thiazolidine-4-carboxylic acid, a selective drug against human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combined In Silico and In Vitro Analyses to Assess the Anticancer Potential of Thiazolidinedione–Thiosemicarbazone Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of Lysine Thiazolidine Carboxylate: A Technical Whitepaper

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide aims to provide a comprehensive overview of the mechanism of action of lysine (B10760008) thiazolidine (B150603) carboxylate. However, a thorough review of the current scientific literature reveals a significant lack of in-depth studies on the specific biological activities of this compound. While various thiazolidine derivatives have been extensively researched for their therapeutic potential, information on lysine thiazolidine carboxylate is primarily limited to its application in the cosmetics industry. This document summarizes the available information and highlights the distinction between this compound and other functionally different thiazolidine-based compounds.

Introduction to this compound

This compound is the lysine salt of thiazolidine carboxylic acid.[1] It is primarily recognized and used as an ingredient in cosmetic and personal care products.[2][3] Its main reported functions in these formulations are as a skin conditioning agent and a surfactant .[4][5][6][7] As a skin conditioning agent, it helps to maintain the skin in good condition, while its surfactant properties allow it to act as a cleansing agent by reducing surface tension and aiding in the removal of dirt and oils.[4]

A chemical supplier has listed this compound as a "bioactive chemical" and suggested a potential interaction with the Platelet-Activating Factor Receptor (PAFR). However, this claim is not substantiated by any publicly available experimental studies or peer-reviewed literature found during the comprehensive search.

Distinction from Other Thiazolidine Derivatives

It is crucial to differentiate this compound from other well-studied thiazolidine derivatives to avoid erroneous attribution of their biological effects. The thiazolidine ring is a versatile scaffold that has been incorporated into numerous compounds with diverse pharmacological activities.[8][9]

Notable examples of distinct thiazolidine derivatives include:

-

Thiazolidinediones (TZDs): This class of compounds, which includes drugs like pioglitazone (B448) and rosiglitazone, acts as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ). Their mechanism of action is well-established in the treatment of type 2 diabetes, where they improve insulin (B600854) sensitivity.[10]

-

Thiazolidine-2-carboxylic acid (β-thiaproline): This compound is an analog of the amino acid proline. Studies have shown that it can act as a competitive inhibitor of proline in protein synthesis.[11]

-

L-2-oxothiazolidine-4-carboxylic acid (OTC): This molecule serves as a prodrug for cysteine, a precursor to the antioxidant glutathione (B108866). Its mechanism involves cellular uptake and subsequent enzymatic conversion to cysteine, thereby boosting intracellular glutathione levels and protecting against oxidative stress.

-

Other Thiazolidine-based compounds: A wide array of synthetic thiazolidine derivatives have been investigated for various therapeutic purposes, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[8][9][12][13][14]

The specific attachment of lysine to the thiazolidine carboxylate moiety in the subject compound likely modifies its chemical properties and biological activity compared to these other derivatives. However, without dedicated research, its precise mechanism of action remains speculative.

Current Data and Experimental Protocols: A Notable Gap

A comprehensive search for quantitative data and detailed experimental protocols concerning the mechanism of action of this compound did not yield any specific results. The scientific literature lacks studies investigating its effects on cellular signaling pathways, receptor binding affinities (beyond the unverified claim regarding PAFR), or its broader physiological impact in biological systems.

Consequently, it is not possible to present a summary of quantitative data in tabular format or to provide detailed methodologies for key experiments as these do not appear to have been published.

Signaling Pathways and Logical Relationships: Uncharted Territory

Due to the absence of research on the molecular targets and signaling cascades affected by this compound, no signaling pathway diagrams can be generated at this time. The creation of such visualizations would be purely speculative and not based on scientific evidence.

Conclusion and Future Directions

The current body of scientific knowledge on the mechanism of action of this compound is sparse and limited to its functional role in cosmetic formulations. While the broader family of thiazolidine derivatives encompasses a rich and diverse range of bioactive molecules, this compound itself remains largely uncharacterized from a pharmacological and biochemical perspective.

For researchers, scientists, and drug development professionals, this represents a significant knowledge gap and a potential area for novel investigation. Future research should focus on:

-

In vitro screening: Assessing the biological activity of this compound across a range of cell-based assays to identify potential therapeutic effects.

-

Target identification: Employing techniques such as affinity chromatography, proteomics, and molecular docking to identify specific molecular targets.

-

Mechanism of action studies: Elucidating the downstream signaling pathways modulated by this compound upon target engagement.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to understand the contribution of the lysine and thiazolidine moieties to its biological activity.

Until such studies are conducted and published, any discussion of the in-depth mechanism of action of this compound remains speculative. The scientific community is encouraged to undertake foundational research to explore the potential of this currently understudied molecule.

References

- 1. ewg.org [ewg.org]

- 2. This compound (with Product List) [incidecoder.com]

- 3. glowandknow.sk [glowandknow.sk]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. incibeauty.com [incibeauty.com]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. cosmileeurope.eu [cosmileeurope.eu]

- 8. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 11. Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nanobioletters.com [nanobioletters.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Cellular Uptake and Metabolism of Lysine Thiazolidine Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine (B10760008) thiazolidine (B150603) carboxylate is a compound with potential applications in various fields, including cosmetics and potentially as a prodrug. Understanding its cellular uptake and subsequent metabolic fate is crucial for evaluating its efficacy and safety. This technical guide provides a comprehensive overview of the currently understood and hypothesized pathways for the cellular transport and metabolism of lysine thiazolidine carboxylate. Due to the limited direct research on this specific salt, this guide synthesizes information from studies on its constituent components—lysine and thiazolidine-4-carboxylate (T4C)—and related thiazolidine derivatives. This document details the enzymatic processes, presents quantitative kinetic data, outlines relevant experimental protocols, and provides visual diagrams of the key pathways and workflows.

Introduction to this compound

This compound is a salt formed from the essential amino acid L-lysine and thiazolidine-4-carboxylic acid.[1] While it is utilized in the cosmetics industry as a skin conditioning agent and surfactant, its biological activity at the cellular level is not extensively documented.[2][3] Thiazolidine-4-carboxylic acid (T4C), a key component, is a sulfur-containing analog of proline and is known to be a condensation product of L-cysteine and formaldehyde.[4] Research into T4C and other 2-substituted thiazolidine-4(R)-carboxylic acids suggests their potential as prodrugs of L-cysteine, which is a rate-limiting amino acid in the synthesis of the critical antioxidant glutathione (B108866) (GSH).[5][6] The metabolic pathways of these thiazolidine derivatives often intersect with those of proline.[4]

Cellular Uptake Mechanisms

Direct studies on the cellular uptake of this compound have not been identified in the current body of scientific literature. However, based on its structure as a salt of an amino acid and a proline analog, a hypothesized uptake mechanism can be proposed. It is likely that in a physiological environment, the salt dissociates into L-lysine and thiazolidine-4-carboxylate, which are then transported into the cell by their respective transporters.

L-Lysine Transport

The intestinal absorption of L-lysine is a well-studied process that involves both sodium-dependent and sodium-independent transport mechanisms across different domains of the plasma membrane.[7] Uptake from the apical side is primarily a sodium-independent process, shared with other cationic and large neutral amino acids.[7] Conversely, the efflux of L-lysine across the basolateral membrane into the circulation is a sodium-dependent process.[7] L-amino acid transporters (LATs) are a key family of proteins involved in these processes.[8][9]

Thiazolidine-4-Carboxylate Transport

Given that T4C is a structural analog of proline, it is plausible that it is transported into cells via proline transporters. The cellular uptake of pyrroline-5-carboxylate, another proline-related intermediate, is known to be mediated by a specific carrier protein.[10] It is reasonable to hypothesize that a similar mechanism may be involved in the transport of T4C.

Metabolic Pathways

The metabolism of this compound is anticipated to proceed via the independent metabolism of its dissociated components.

Metabolism of L-Lysine

L-lysine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet. Its catabolism in mammals occurs primarily through two pathways: the saccharopine pathway, which is predominant in extracerebral tissues, and the pipecolate pathway, which is the major route in the brain.[11][12][13] Both pathways converge to produce α-aminoadipate δ-semialdehyde (AASA).[12] Lysine also serves as a precursor for the synthesis of other important molecules, such as carnitine, and is subject to various post-translational modifications.[14]

Metabolism of Thiazolidine-4-Carboxylate

The metabolism of T4C is linked to proline catabolic enzymes.[4] The bifunctional enzyme Proline Utilization A (PutA), which possesses both proline dehydrogenase (PRODH) and L-glutamate-γ-semialdehyde dehydrogenase (GSALDH) activities, can oxidize T4C.[4] The PRODH-catalyzed oxidation of L-T4C is significantly more efficient than that of L-proline.[4] This oxidation yields Δ2-thiazoline-4-carboxylic acid, which then undergoes non-enzymatic hydrolysis to form N-formyl-cysteine.[15] Subsequently, a cytosolic enzyme hydrolyzes N-formyl-cysteine to L-cysteine and formic acid.[15] This metabolic conversion of T4C to L-cysteine is the basis for its potential as a cysteine prodrug.[5]

Quantitative Data

The following table summarizes the steady-state kinetic parameters of Sinorhizobium meliloti PutA with L-thiazolidine carboxylates and L-proline.[4]

| Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |

| L-proline | 1.4 ± 0.1 | 18 ± 2 | 78 |

| L-T4C | 1.4 ± 0.1 | 0.6 ± 0.1 | 2300 |

| L-T2C | 0.7 ± 0.1 | 0.6 ± 0.1 | 1200 |

Data from reference[4]. T4C: Thiazolidine-4-carboxylate, T2C: Thiazolidine-2-carboxylate.

Experimental Protocols

Proline Dehydrogenase (PRODH) Activity Assay

This protocol is adapted from a study on the metabolism of thiazolidine carboxylates by PutA.[4]

Objective: To determine the steady-state kinetic parameters of PutA with L-T4C.

Materials:

-

Purified SmPutA enzyme

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10% glycerol

-

Substrates: L-T4C, L-proline

-

Electron Acceptor: Decylubiquinone (DUQ)

-

Reducing Agent: Dithiothreitol (DTT)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DUQ in ethanol (B145695) and a working solution in the reaction buffer containing DTT.

-

The PRODH activity is monitored by measuring the reduction of DUQ at 275 nm.

-

Set up the reaction mixture in a quartz cuvette containing the reaction buffer and a specific concentration of DUQ.

-

Initiate the reaction by adding a known amount of purified SmPutA enzyme.

-

After a brief incubation period, add the substrate (L-T4C or L-proline) to start the measurement.

-

Record the change in absorbance at 275 nm over time.

-

The initial rates are calculated using the extinction coefficient for DUQ.

-

Repeat the assay with varying substrate concentrations to determine the kinetic parameters (kcat and KM) by fitting the data to the Michaelis-Menten equation.

Visualizations

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Investigating Cellular Uptake

Caption: A logical workflow for studying the cellular uptake of this compound.

Conclusion

While direct research on the cellular fate of this compound is sparse, a scientifically-grounded hypothesis can be formulated based on the known transport and metabolic pathways of its constituent molecules, L-lysine and thiazolidine-4-carboxylate. The available evidence strongly suggests that T4C is metabolized to L-cysteine, highlighting the potential of thiazolidine-based compounds as cysteine prodrugs for applications in drug development, particularly in contexts of oxidative stress. Further research, following the experimental workflows outlined in this guide, is necessary to fully elucidate the cellular uptake and metabolism of this compound and to validate these hypotheses.

References

- 1. ewg.org [ewg.org]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. specialchem.com [specialchem.com]

- 4. Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The transport of lysine across monolayers of human cultured intestinal cells (Caco-2) depends on Na(+)-dependent and Na(+)-independent mechanisms on different plasma membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The conserved lysine residue in transmembrane helix 5 is pivotal for the cytoplasmic gating of the L-amino acid transporters | Molecular Modeling and Bioinformatics Group [mmb.irbbarcelona.org]

- 9. The conserved lysine residue in transmembrane helix 5 is pivotal for the cytoplasmic gating of the L-amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural analogues of pyrroline 5-carboxylate specifically inhibit its uptake into cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement [mdpi.com]

- 12. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Integrative physiology of lysine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Metabolism of L-thiazolidine-4-carboxylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Assessment of Lysine Thiazolidine Carboxylate: A Technical Guide

Disclaimer: Limited direct toxicological data exists for Lysine (B10760008) Thiazolidine (B150603) Carboxylate. This guide provides a preliminary assessment based on available information for its constituent components, lysine and thiazolidine carboxylate derivatives, to inform initial safety and risk evaluation for researchers, scientists, and drug development professionals.

Executive Summary

Lysine Thiazolidine Carboxylate is a compound for which a comprehensive toxicological profile is not yet established in publicly available literature. This document synthesizes toxicity information on structurally related compounds, namely lysine and various thiazolidine carboxylic acid derivatives, to provide a foundational understanding of its potential toxicological liabilities. The assessment covers acute toxicity, genotoxicity, and repeated dose toxicity, drawing parallels from data on these related substances. The methodologies for key toxicological assays are detailed to guide future in-vitro and in-vivo studies.

Toxicological Profile of Constituent Moieties

The toxicological profile of this compound can be inferred by examining its constituent parts: the amino acid L-lysine and the thiazolidine carboxylate core.

L-Lysine and its Derivatives

L-lysine is an essential amino acid with a well-established safety profile. Studies on L-lysine hydrochloride and other derivatives indicate low toxicity.

A 13-week oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) for L-lysine hydrochloride at 5.0% in the diet, which corresponds to 3.36 g/kg/day for males and 3.99 g/kg/day for females[1]. No treatment-related adverse effects were observed in clinical signs, body weight, food and water consumption, ophthalmology, gross pathology, organ weights, or histology[1].

An assessment of calcium salts of N-(3-carboxy-1-oxopropyl) derivatives of L-lysine demonstrated low acute oral toxicity with a median lethal dose (LD50) greater than 2,000 mg/kg body weight in rats[2]. Furthermore, this lysine derivative was not found to be a skin sensitizer, was only slightly irritating to the eyes, and was not genotoxic[2]. In a combined repeated dose and reproductive/developmental toxicity screening test, the NOAEL for systemic, reproductive, and developmental toxicity was determined to be 1,000 mg/kg bw/day, the highest dose tested[2].

Thiazolidine Carboxylic Acid and its Derivatives

The toxicological profile of the thiazolidine ring system is more complex and appears to be highly dependent on the specific substitutions and overall chemical structure.

A review of 78 cases of thiazolidine carboxylic acid poisoning highlighted potential neurotoxicity, particularly in children, with symptoms including status epilepticus.[3] Metabolic acidosis and hypoglycemia were also reported.[3] The proposed mechanism for neurotoxicity involves the metabolism of thiazolidine carboxylic acid to formaldehyde (B43269) in the central nervous system.[3]

In contrast, thiazolidine-4-carboxylic acid has been investigated for its antioxidant and anti-toxic properties, particularly in protecting the liver[4]. This suggests that the position of the carboxylic acid group and other structural features can significantly alter the toxicological outcome.

Studies on other derivatives, such as certain N-acylated thiazolidine compounds, have shown a lack of mutagenic or genotoxic effects. For instance, the N-acylated thiazolidine compound ALC67 was found to be non-mutagenic in the Ames test and non-genotoxic in an in-vitro human lymphocyte chromosomal aberration assay[5]. Similarly, certain thiazolidinedione derivatives were found to be safe in acute oral toxicity studies in rats at doses up to 100 mg/kg of body weight.

However, the synthesis of other novel thiazolidine derivatives has resulted in compounds with "extreme toxicity," indicating the potential for significant hazard depending on the molecular design[6].

Data on Related Compounds

The following tables summarize the available quantitative toxicological data for compounds structurally related to this compound.

Table 1: Acute Oral Toxicity Data for Related Compounds

| Compound | Species | LD50 | Reference |

| L-Lysine, N-(3-carboxy-1-oxopropyl) derivs., calcium salts | Rat | > 2000 mg/kg bw | [2] |

| Thiazolidinedione derivatives | Rat | > 100 mg/kg bw (safe dose) |

Table 2: Repeated Dose Toxicity Data for Related Compounds

| Compound | Species | Duration | NOAEL | Reference |

| L-Lysine hydrochloride | Rat | 13 weeks | 3.36 g/kg/day (male), 3.99 g/kg/day (female) | [1] |

| L-Lysine, N-(3-carboxy-1-oxopropyl) derivs., calcium salts | Rat | up to 8 weeks | 1000 mg/kg bw/day | [2] |

Table 3: Genotoxicity Data for Related Compounds

| Compound | Assay | System | Result | Reference |

| L-Lysine, N-(3-carboxy-1-oxopropyl) derivs., calcium salts | Not specified | Not specified | Not genotoxic | [2] |

| ALC67 (N-acylated thiazolidine) | Ames Test | Salmonella TA98, TA100 | Not mutagenic | [5] |

| ALC67 (N-acylated thiazolidine) | Chromosomal Aberration | Human Lymphocytes | Not genotoxic | [5] |

Experimental Protocols for Key Toxicity Assessments

The following are detailed methodologies for key experiments that would be essential in a comprehensive preliminary toxicity assessment of this compound.

Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Methodology:

-

Animals: Typically, female rats are used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose.

-

Dose Progression: A sequential dosing strategy is employed. The initial dose is selected based on available information. If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

-

Endpoint: The LD50 is calculated using the maximum likelihood method based on the survival/mortality outcomes.

Visualization:

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli.

Methodology:

-

Bacterial Strains: A set of specific bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) are used, which are auxotrophic for histidine or tryptophan, respectively.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to detect metabolites that may be mutagenic.

-

Exposure: The test substance, bacteria, and S9 mix (if applicable) are incubated together.

-

Plating: The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid.

-

Incubation & Scoring: Plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted.

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualization:

In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Methodology:

-

Cell Cultures: Established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

-

Exposure: Cell cultures are exposed to the test substance at various concentrations, both with and without metabolic activation (S9 mix).

-

Treatment Duration: Cells are exposed for a short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period (e.g., 24 hours).

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).

-

Microscopic Analysis: Metaphase spreads are analyzed under a microscope for chromosomal aberrations (e.g., breaks, gaps, deletions, translocations).

-

Endpoint: A substance is considered genotoxic if it produces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.

Visualization:

Conclusion and Recommendations

The preliminary toxicity assessment of this compound, based on data from its constituent moieties and related structures, suggests a complex profile that warrants further investigation. While L-lysine and some of its derivatives demonstrate low toxicity, the thiazolidine carboxylate core has been associated with both adverse effects (neurotoxicity) and beneficial properties (antioxidant) depending on its specific chemical form.

It is strongly recommended that the following studies be conducted on this compound to establish a definitive toxicological profile:

-

Acute Oral Toxicity Study (OECD TG 425): To determine the LD50 and identify signs of acute toxicity.

-

Bacterial Reverse Mutation Test (Ames Test, OECD TG 471): To assess its mutagenic potential.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473): To evaluate its potential to cause chromosomal damage.

-

Repeated Dose 28-day or 90-day Oral Toxicity Study in Rodents (OECD TG 407 or 408): To identify target organs of toxicity and establish a NOAEL for risk assessment.

The results of these foundational studies will be critical for any further development and for ensuring the safety of this compound in its intended applications.

References

- 1. Thirteen-week oral toxicity study of L-lysine hydrochloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. [Thiazolidine carboxylic acid toxicity. A review of 78 cases (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Discovery of Novel Thiazolidine-Based Therapeutic Agents: A Technical Guide

Abstract

The thiazolidine (B150603) ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3] This technical guide provides an in-depth overview of recent discoveries in thiazolidine-based therapeutic agents, with a focus on their applications in anticancer, antidiabetic, and antimicrobial therapies. We present summarized quantitative data, detailed experimental protocols for key synthetic and biological evaluation methods, and visualizations of critical signaling pathways and workflows to support researchers, scientists, and drug development professionals in this dynamic field.

Introduction to the Thiazolidine Scaffold

Thiazolidine is a five-membered heterocyclic compound containing a sulfur atom at position 1 and a nitrogen atom at position 3.[2] Its derivatives, particularly thiazolidin-4-ones and thiazolidine-2,4-diones (TZDs), are synthetically versatile and capable of interacting with a wide array of biological targets.[4][5] This versatility has led to their investigation and development as anticancer, anti-inflammatory, antiviral, antidiabetic, and antimicrobial agents.[1][5][6] The ability to readily modify the scaffold at multiple positions allows for the fine-tuning of pharmacological properties, making it a highly attractive starting point for novel drug discovery.[7]

Key Therapeutic Applications & Mechanisms of Action

Antidiabetic Agents: The PPARγ Agonist Pathway

The most prominent clinical application of thiazolidinediones is in the treatment of type 2 diabetes mellitus.[8] Compounds like pioglitazone (B448) and rosiglitazone (B1679542) function as potent agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of glucose and lipid metabolism.[9][10][11]

Activation of PPARγ by a TZD ligand initiates a cascade of events that ultimately enhances insulin (B600854) sensitivity.[10][12] The TZD binds to PPARγ in the cytoplasm, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[12] This binding modulates the transcription of numerous genes involved in fatty acid uptake and storage, and glucose metabolism, leading to reduced insulin resistance in adipose tissue, muscle, and the liver.[10][13]

Anticancer Agents: Diverse Mechanisms of Action

Thiazolidine derivatives have emerged as promising anticancer scaffolds, acting through both PPARγ-dependent and PPARγ-independent mechanisms.[7][14] Their structural flexibility allows them to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[4][15]

The anticancer effects are often multifactorial:

-

Cell Cycle Arrest: Many thiazolidinone derivatives can halt the cell cycle, typically at the G1/S or G2/M checkpoints, thereby preventing cancer cell division.[14]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in malignant cells, often through the activation of caspase pathways, without affecting normal cells.[4][14]

-

Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels that tumors need to grow, for example, by targeting key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7]

Antimicrobial and Antifungal Agents

With the rise of antimicrobial resistance, there is an urgent need for novel therapeutic agents.[16][17] Thiazolidin-4-one derivatives have demonstrated significant activity against a wide spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][16] The mechanism of action can involve the inhibition of essential bacterial enzymes, such as the Mur ligase family, which are critical for the synthesis of the bacterial cell wall.[18] Several studies have reported derivatives with potency greater than or equal to standard reference drugs like ampicillin, ciprofloxacin, and ketoconazole.[16][18]

Data on Novel Thiazolidine-Based Agents

The following tables summarize quantitative data from recent studies, highlighting the potential of novel thiazolidine derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Novel Thiazolidinone Derivatives (IC₅₀ in µM)

| Compound Reference | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HT-29 (Colon) | Citation(s) |

|---|---|---|---|---|---|

| Compound 1 | 0.37 | 1.58 | - | - | [4] |

| Compound 2 | 0.54 | 0.24 | - | - | [4] |

| Compound 4 | - | - | 0.35 | 0.073 | [4] |

| Compound 5 | - | - | 3.8 | - |[4] |

Table 2: Enzyme Inhibitory Activity of Thiazolidine Derivatives (IC₅₀ in µM)

| Compound Reference | Target Enzyme | IC₅₀ (µM) | Standard (IC₅₀ µM) | Citation(s) |

|---|---|---|---|---|

| Compound 6k | Xanthine (B1682287) Oxidase | 3.56 | Allopurinol (≈8.9) | [19] |

| Compound 21 | VEGFR-2 | 0.053 | Sorafenib (0.046) |[7] |

Table 3: Antimicrobial Activity of Novel Thiazolidine Derivatives (MIC in µg/mL)

| Compound Reference | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Citation(s) |

|---|---|---|---|---|---|---|

| Compound AJ5a | 62.5 | 62.5 | 62.5 | 125 | 125 | [20] |

| Compound AJ5d | 62.5 | 62.5 | 125 | 125 | 250 | [20] |

| Compound 5 | 0.06 | 0.015 | 0.015 | 0.03 | 0.06 | [6] |

| Compound 8 | 0.12 | 0.015 | 0.03 | 0.03 | 0.12 |[6] |

Experimental Protocols

A robust and reproducible workflow is essential for the discovery and development of new therapeutic agents.

General Synthesis of 2,3-Diaryl-thiazolidin-4-ones

This protocol describes a one-pot synthesis method.

-

Reactant Preparation: In a round-bottom flask, dissolve the appropriate aromatic amine (1 mmol) and aromatic aldehyde (1 mmol) in a suitable solvent such as ethanol (B145695) or DMF.

-

Addition of Thiol: Add thioglycolic acid (1.2 mmol) to the mixture.

-

Catalyst (Optional): A catalytic amount of an acid (e.g., glacial acetic acid) or a base can be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or under reflux for 2-16 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[19]

-

Work-up: Once the reaction is complete, pour the mixture into crushed ice or cold water.

-

Purification: Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-diaryl-thiazolidin-4-one.[6]

-

Characterization: Confirm the structure of the synthesized compound using spectral methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][20]

General Synthesis of 5-Arylidene-Thiazolidine-2,4-diones (Knoevenagel Condensation)

This method is commonly used to introduce substituents at the C-5 position.

-

Reactant Preparation: In a round-bottom flask, dissolve thiazolidine-2,4-dione (1 mmol) and an appropriate aromatic aldehyde (1 mmol) in a solvent like ethanol or glacial acetic acid.[21]

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine (B6355638) or sodium acetate, to the mixture.[21]

-

Reaction: Reflux the reaction mixture for 4-8 hours. Monitor the completion of the reaction by TLC.

-

Work-up: After cooling to room temperature, the solid product often precipitates out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol and then water to remove impurities. The product can be further purified by recrystallization.[22]

-

Characterization: Confirm the structure using appropriate spectral analyses (FT-IR, NMR, Mass Spec).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized thiazolidine derivatives (e.g., ranging from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL) to each well and incubate for another 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20]

-

Compound Preparation: Prepare a series of two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[20]

-

Inoculum Preparation: Prepare a standardized inoculum of the bacterial or fungal strain, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Perspectives

The thiazolidine scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to interact with diverse biological targets underscore its potential for developing next-generation therapeutics.[4][7] Current research highlights significant progress in creating potent anticancer, antidiabetic, and antimicrobial agents.[4][18][23]

Future efforts will likely focus on the design of multi-target or hybrid molecules that can address complex diseases like cancer or diabetes through synergistic mechanisms.[24][25] Furthermore, optimizing the pharmacokinetic and safety profiles of these novel derivatives will be crucial for their successful clinical translation. The continued exploration of the vast chemical space around the thiazolidine nucleus promises to yield even more innovative and effective therapeutic agents.

References

- 1. The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpbs.com [ijpbs.com]

- 9. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 10. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. JCI - Unraveling the mechanism of action of thiazolidinediones [jci.org]

- 13. nps.org.au [nps.org.au]

- 14. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiazolidinedione derivatives: emerging role in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 17. ijsdr.org [ijsdr.org]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners [mdpi.com]

- 23. Antidiabetic potential of thiazolidinedione derivatives with efficient design, molecular docking, structural activity relationship, and biological activity: an update review (2021-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. geneonline.com [geneonline.com]

The Convergence of Targeting and Triggered Release: A Technical Guide to Lysine-Thiazolidine Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted delivery of therapeutic agents to diseased cells while minimizing off-target effects remains a paramount challenge in drug development. This technical guide explores a promising strategy that combines the targeting capabilities of the amino acid lysine (B10760008) with the pH-sensitive release mechanism of a thiazolidine-based prodrug approach. By functionalizing drug-loaded nanoparticles or conjugating drugs directly with a lysine-thiazolidine moiety, a sophisticated delivery system can be engineered to recognize and be internalized by cancer cells that overexpress amino acid transporters. Subsequent exposure to the acidic environment of endosomes and lysosomes triggers the hydrolysis of the thiazolidine (B150603) ring, leading to the intracellular release of the active drug. This guide provides a comprehensive overview of the core principles, experimental methodologies, and potential applications of this innovative drug delivery platform.

Core Concepts

The efficacy of a lysine-thiazolidine drug delivery system hinges on two key functionalities: targeted cellular uptake and controlled intracellular drug release.

-

Lysine-Mediated Targeting: Cancer cells often exhibit an increased metabolic rate and a corresponding upregulation of nutrient transporters on their surface, including those for essential amino acids like lysine.[1][2][3] By incorporating lysine onto the surface of a drug delivery vehicle, the system can effectively "hijack" these transporters to gain entry into cancer cells via receptor-mediated endocytosis.[4][5] This active targeting mechanism enhances the accumulation of the therapeutic payload within the desired cell population, thereby increasing efficacy and reducing systemic toxicity.[6]

-

Thiazolidine as a pH-Sensitive Linker: The thiazolidine ring is formed by the condensation of a cysteine derivative with an aldehyde or ketone. This linkage is relatively stable at physiological pH (7.4) but is susceptible to hydrolysis under acidic conditions.[7] The acidic environment of intracellular compartments such as endosomes (pH ~5.5-6.5) and lysosomes (pH ~4.5-5.0) provides the trigger for the cleavage of the thiazolidine ring, leading to the release of the conjugated drug.[8][9][10] This ensures that the active therapeutic is primarily liberated inside the target cells, further minimizing off-target effects.

Data Presentation

The following tables summarize representative quantitative data for key parameters of nanoparticle-based drug delivery systems, illustrating the typical performance metrics evaluated for such platforms. While this data is not from a single, unified lysine-thiazolidine system, it provides a comparative framework for the expected outcomes.

Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles

| Nanoparticle Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |

| Doxorubicin-PLGA-NPs | 150 ± 15 | 0.12 ± 0.03 | -15.2 ± 1.8 | 10.5 ± 1.2 | 85.3 ± 5.4 |

| Lysine-Functionalized GO-NPs | 210 ± 20 | 0.18 ± 0.05 | +25.8 ± 2.5 | 8.7 ± 0.9 | 91.2 ± 4.1 |

| pH-Sensitive Micelles | 90 ± 10 | 0.15 ± 0.04 | +5.3 ± 0.7 | 12.1 ± 1.5 | 88.9 ± 3.7 |

Table 2: In Vitro pH-Responsive Drug Release

| Nanoparticle Formulation | Cumulative Release at 24h (pH 7.4) | Cumulative Release at 24h (pH 5.5) |

| Doxorubicin-FGO | 37% | 53% |

| Paclitaxel-Acrylate-NPs | < 10% | ~100% |

| Letrozole-FA-Dex-b-PZLL | 20.74% (at 72h) | 62.96% (at 72h, pH 4.5) |

Table 3: In Vitro Cytotoxicity (IC50 Values in µM)

| Cell Line | Free Doxorubicin (B1662922) | Doxorubicin-Loaded NPs | Lysine-Targeted Doxorubicin-NPs |

| MCF-7 (Breast Cancer) | 0.5 ± 0.08 | 0.8 ± 0.12 | 0.3 ± 0.05 |

| HeLa (Cervical Cancer) | 0.3 ± 0.05 | 0.5 ± 0.09 | 0.2 ± 0.04 |

| A549 (Lung Cancer) | 0.7 ± 0.11 | 1.1 ± 0.15 | 0.5 ± 0.08 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis, characterization, and evaluation of a hypothetical lysine-thiazolidine drug delivery system.

Synthesis of Lysine-Functionalized Thiazolidine-Doxorubicin Prodrug

Materials:

-

Boc-L-lysine(Fmoc)-OH

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Doxorubicin hydrochloride

-

Triethylamine (TEA)

-

L-Cysteine ethyl ester hydrochloride

-

Formaldehyde (B43269) (37% solution in water)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

Procedure:

-

Synthesis of Boc-Lys(Fmoc)-Doxorubicin:

-

Dissolve Boc-L-lysine(Fmoc)-OH (1.2 mmol) and DCC (1.2 mmol) in anhydrous DCM (20 mL) and stir for 30 minutes at 0°C.

-

Add DMAP (0.1 mmol) followed by a solution of doxorubicin hydrochloride (1 mmol) and TEA (1.5 mmol) in anhydrous DMF (10 mL).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Evaporate the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.

-

-

Fmoc Deprotection:

-

Dissolve the purified product from the previous step in a 20% solution of piperidine in DMF.

-

Stir at room temperature for 2 hours.

-

Evaporate the solvent and wash the residue with diethyl ether to obtain the amine-functionalized Boc-Lys-Doxorubicin.

-

-

Thiazolidine Ring Formation:

-

Dissolve L-cysteine ethyl ester hydrochloride (1.5 mmol) and TEA (1.5 mmol) in methanol (15 mL).

-

To this solution, add formaldehyde (1.5 mmol) and stir for 1 hour at room temperature.

-

Add the Boc-Lys-Doxorubicin (1 mmol) to the reaction mixture.

-

Stir at room temperature for 48 hours.

-

Evaporate the solvent and purify the product by preparative HPLC.

-

-

Boc Deprotection:

-

Dissolve the purified thiazolidine conjugate in a mixture of TFA and DCM (1:1 v/v).

-

Stir at room temperature for 4 hours.

-

Evaporate the solvents under reduced pressure to obtain the final Lysine-Thiazolidine-Doxorubicin prodrug.

-

Characterization of the Conjugate

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the synthesized conjugate using ¹H NMR and ¹³C NMR.

-

Mass Spectrometry (MS): Determine the molecular weight of the final product using high-resolution mass spectrometry (HRMS).[11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identify the characteristic functional groups in the conjugate.

In Vitro Drug Release Study

-

Prepare buffer solutions at pH 7.4 (physiological) and pH 5.5 (endosomal).

-

Dissolve a known amount of the lysine-thiazolidine-doxorubicin prodrug in each buffer solution to a final concentration of 1 mg/mL.

-

Incubate the solutions at 37°C with constant shaking.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from each solution.

-

Analyze the samples using HPLC to quantify the amount of released doxorubicin.

-

Calculate the cumulative drug release percentage at each time point.

Cell Culture and In Vitro Cytotoxicity Assay

-

Culture cancer cell lines (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the free drug, the drug-loaded nanoparticles, and the targeted nanoparticles in the cell culture medium.

-

Replace the medium in the wells with the prepared drug solutions and incubate for 48 or 72 hours.

-

Perform an MTT assay to determine cell viability. Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values (the concentration of the drug that inhibits 50% of cell growth).[7][12]

Cellular Uptake Study

-

Seed cells on glass coverslips in a 24-well plate and allow them to attach.

-

Treat the cells with a fluorescently labeled version of the lysine-thiazolidine drug conjugate for various time points (e.g., 1, 4, and 12 hours).

-

Wash the cells with PBS to remove any non-internalized conjugate.

-

Fix the cells with 4% paraformaldehyde.

-

Stain the cell nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the cellular uptake using a confocal laser scanning microscope.[13]

Mandatory Visualizations

Signaling Pathway: Lysine-Mediated Endocytosis and Intracellular Drug Release

Caption: Lysine-mediated uptake and pH-triggered drug release.

Experimental Workflow

References

- 1. Unlocking the Hidden Potential of Cancer Therapy Targeting Lysine Succinylation [jcancer.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting protein lysine methylation and demethylation in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular delivery of universal proteins using a lysine headgroup containing cationic liposomes: deciphering the uptake mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]

- 6. Developing Actively Targeted Nanoparticles to Fight Cancer: Focus on Italian Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Lysine in Combination With Estradiol Promote Dissemination of Estrogen Receptor Positive Breast Cancer via Upregulation of U2AF1 and RPN2 Proteins [frontiersin.org]

- 12. Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Lysine-Functionalized Graphene Oxide-Based Nanoplatform for Delivery of Fluorouracil to A549 Human Lung Cancer Cells: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

Lysine Thiazolidine Carboxylate: A Technical Guide to its Potential as an L-Cysteine Prodrug

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research indicates that the term "lysine thiazolidine (B150603) carboxylate" is primarily associated with cosmetic ingredients functioning as skin conditioning agents and surfactants. The core of academic and pharmaceutical research into thiazolidine-based L-cysteine prodrugs has centered on L-2-oxothiazolidine-4-carboxylic acid (OTC) , also known as procysteine. This technical guide will therefore focus on OTC as a representative and well-studied example of this class of compounds to explore the potential of thiazolidine carboxylates as L-cysteine prodrugs.

Executive Summary

L-cysteine, a semi-essential amino acid, plays a critical role in numerous physiological processes, most notably as a rate-limiting precursor to the synthesis of the master antioxidant, glutathione (B108866) (GSH). Direct supplementation with L-cysteine is often hampered by its instability and rapid metabolism. Thiazolidine-based derivatives, particularly L-2-oxothiazolidine-4-carboxylic acid (OTC), have emerged as a promising prodrug strategy to enhance the intracellular delivery of L-cysteine. This guide provides a comprehensive technical overview of the synthesis, mechanism of action, pharmacokinetics, and relevant signaling pathways associated with OTC as a potential L-cysteine prodrug. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to facilitate further research and development in this area.

Introduction to L-Cysteine Prodrugs

The therapeutic potential of elevating intracellular L-cysteine levels is significant, with implications for conditions associated with oxidative stress, inflammation, and immune dysfunction. L-cysteine is a cornerstone of cellular defense, contributing to protein synthesis, detoxification, and the maintenance of the cellular redox state through glutathione production.[1] However, its free thiol group makes it susceptible to oxidation, limiting its bioavailability when administered directly.

Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body.[2][3] This approach can overcome pharmacokinetic and pharmacodynamic barriers, such as poor solubility, instability, and inefficient cellular uptake.[3][4] For L-cysteine, the prodrug strategy aims to mask its reactive thiol group, thereby improving its stability and facilitating its transport into cells where it can be converted to its active form. Thiazolidine derivatives of L-cysteine, such as OTC, represent a key class of such prodrugs.[5]

L-2-oxothiazolidine-4-carboxylic acid (OTC) as a Prototypical Prodrug